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OptoDArG cis-trans thermal relaxation slow

Author: Smolecule Technical Support Team. Date: February 2026
Compound Focus: OptoDArG
Cat. No.: S538187

OptoDArG: Essential Data for Researchers

The table below summarizes core information about OptoDArG, essential for planning and troubleshooting

experiments.
Property Description / Value
Compound Synthetic organic diacylglycerol (DAG) photoswitch [1].
Class
Primary Enables optical control of TRPC3, TRPC6, and TRPC7 channel activity [2] [1].
Function

Key Mechanism  The cis conformation (induced by UV light) activates TRPC channels. Thermal
relaxation back to the inactive trans state is slow in lipid bilayers but is accelerated
when bound to TRPC channels, with kinetics depending on the channel isoform
and its L2 lipid coordination site [2].

CAS Registry 2230617-93-1 [1].
No.

Molecular 704.9 [1].
Weight
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Property Description / Value

Critical PhoDAG-1 is another photochromic lipid; however, its cis conformation remains

Consideration stable in the dark. This difference is crucial for experimental design and interpreting
results [2].

OptoDArG Experimental Troubleshooting Guide

Here are solutions to common problems researchers face when using OptoDArG.

Problem Possible Cause Solution & Recommended Action

Unexpected current  Normal, isoform-dependent Distinguish from experimental error. Compare

decay in dark (UV- thermal relaxation of cis- decay kinetics between TRPC isoforms

OFF) [2] OptoDArG when bound to (C3/C6/CT7). Use PhoDAG-1 for stable,
TRPC channels. sustained activation in dark.

| Low or no channel activation upon UV exposure [2] | 1. Insufficient UV illumination or concentration. 2.
Non-functional channel construct. 3. Problem with electrophysiology setup. | 1. Verify UV light source (365
nm), check OptoDArG concentration (e.g., 20 pM in bath solution) [2]. 2. Include positive control (e.g.,
constitutive DAG). 3. Validate whole-cell patch clamp configuration. | | Inconsistent results between
replicates | 1. Variable UV light exposure. 2. Differences in cell health or transfection efficiency. 3. Thermal
relaxation kinetics sensitivity to environment. | 1. Standardize and calibrate UV exposure time/intensity
across experiments. 2. Monitor cell viability, use consistent transfection protocols. 3. Strictly control

temperature and buffer composition. |

Detailed Experimental Protocol

This methodology is adapted from current research on OpteDArG and TRPC channels [2].

Key Reagents & Constructs

e OptoDArG: 20 uM working concentration in extracellular solution [2].
e Cell Line: HEK293 cells [2].
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¢ DNA Constructs: hTRPC3, hTRPC6, or hTRPC?7, typically fluorescently tagged (e.g., YFP-TRPC3,
CFP-TRPC7) [2].

Workflow The diagram below outlines the core experimental workflow for a photopharmacology

experiment using OptoDArG.
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Understanding the Signhaling Pathway

The following diagram illustrates the mechanism by which OptoDArG controls TRPC channel activity,

central to interpreting your results.
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Key Technical Insights for Success

¢ Isoform-Dependent Decay is a Feature, Not a Flaw: The exponential decay of currents in the dark
is a intrinsic property of the cis-OptoDArG interaction with TRPC channels. You can use this
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phenomenon to probe differences between TRPC3, C6, and C7 isoforms and to study the L2 binding
site through mutagenesis [2].

e Control for Lipid Environment: Thermal relaxation is slow in pure lipid membranes but accelerates
upon binding to the channel protein. Keep the membrane environment consistent to avoid introducing
variability in relaxation rates [2].

¢ Validate with Alternative Tools: If your experiment requires a persistently active signal in the dark,
consider using PhoDAG-1 instead, as its cis conformation is stable once induced [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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